molecular formula C23H31N3O B4125124 N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide

Cat. No.: B4125124
M. Wt: 365.5 g/mol
InChI Key: PWDGYQHVAPIGMT-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide is a synthetic compound belonging to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, a phenylethyl group, and a pyridinyl group, which contribute to its pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can have different pharmacological properties.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide involves binding to the µ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s interaction with these receptors is mediated by its structural features, which allow it to fit into the receptor binding site and activate the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. These modifications result in a compound with potent analgesic effects and a potentially improved safety profile compared to other fentanyl analogs .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-25-15-11-22(12-16-25)19-26(17-13-20-6-3-2-4-7-20)23(27)10-9-21-8-5-14-24-18-21/h2-8,14,18,22H,9-13,15-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGYQHVAPIGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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